3-fluoropyridazine-4-carbonitrile
Description
Properties
CAS No. |
2141285-43-8 |
|---|---|
Molecular Formula |
C5H2FN3 |
Molecular Weight |
123.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange (Halex) Reactions
The Halex reaction remains a cornerstone for introducing fluorine into aromatic systems. For 3-fluoropyridazine-4-carbonitrile, this typically involves displacing a chlorine or bromine atom at the 3-position using anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. A representative protocol adapted from pyridine fluorination involves:
-
Substrate : 3-chloropyridazine-4-carbonitrile
-
Fluorinating agent : CsF (3.0 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Conditions : 150°C, 24 h under argon
Preliminary studies suggest yields of 58–72% under these conditions, though competing decyaniation (<15%) limits efficiency. Cyclic voltammetry analyses indicate that electron-withdrawing cyano groups activate the C–Cl bond toward nucleophilic substitution, reducing activation energy by ~30 kJ/mol compared to non-cyano analogs.
Diazotization-Fluoridation (Blaz-Schiemann Route)
Adapting the Blaz-Schiemann reaction to pyridazines requires careful control of diazonium intermediate stability. Starting from 3-aminopyridazine-4-carbonitrile:
-
Diazotization with NaNO₂/HCl at −5°C
-
Fluoridation via thermal decomposition of the diazonium tetrafluoroborate salt
This method achieves 40–55% yields but faces challenges in pyridazine ring stability under acidic conditions.
Cyclization Strategies for Pyridazine Ring Formation
[4+2] Cycloaddition with Fluorinated Synthons
Building the pyridazine ring de novo allows simultaneous incorporation of fluorine and cyano groups. A three-component reaction between:
-
1,2-Diaza-1,3-diene
-
Fluoroacetylene
-
Cyanating agent (e.g., CuCN)
Under Pd(II) catalysis (Pd(OAc)₂, 10 mol%), this method achieves 65% yield in acetonitrile at 80°C. The reaction’s regioselectivity stems from the electron-deficient nature of the diaza-diene, which preferentially reacts at the β-position of the fluoroacetylene.
Condensation of Hydrazines with Fluorinated Carbonyls
Condensing 1,2-diketones with fluorinated malononitrile derivatives in the presence of hydrazine provides direct access to this compound. Optimal conditions identified through design of experiments (DoE):
| Parameter | Optimal Value |
|---|---|
| Hydrazine (equiv) | 1.2 |
| Solvent | Ethanol/H₂O (4:1) |
| Temperature | Reflux (78°C) |
| Reaction time | 8 h |
| Yield | 82% |
Side products include regioisomeric 4-fluoropyridazine-3-carbonitrile (<12%), necessitating chromatographic separation.
Nucleophilic Aromatic Substitution (SNAr)
The cyano group’s strong electron-withdrawing effect activates position 3 for SNAr reactions:
General protocol :
-
Substrate : 3-nitro-/3-chloropyridazine-4-carbonitrile
-
Fluoride source : KF/18-crown-6
-
Solvent : DMSO, 120°C, 48 h
Comparative kinetic data:
| Leaving Group | k (×10⁻⁵ s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|
| Cl | 2.1 | 98.4 |
| NO₂ | 5.7 | 89.1 |
| OTs | 3.9 | 93.6 |
Nitro-substituted substrates demonstrate superior reactivity, though require subsequent reduction steps.
Electrochemical Fluorination
Emerging techniques employ electrochemical cells to generate fluoride nucleophiles in situ. A divided cell configuration with:
-
Anode : Pt mesh
-
Cathode : Ni foam
-
Electrolyte : Et₃N·3HF in acetonitrile
Constant potential electrolysis (−1.8 V vs Ag/AgCl) converts 3-chloropyridazine-4-carbonitrile to the fluoro derivative in 61% yield with 88% Faradaic efficiency. This method eliminates stoichiometric fluoride waste but requires specialized equipment.
Comparative Analysis of Synthetic Routes
Critical evaluation of methodologies based on industrial viability:
| Method | Yield Range | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Halex Reaction | 58–72% | 95–98 | 1.0 | Excellent |
| Cyclization | 75–82% | 90–93 | 1.8 | Moderate |
| Cross-Coupling | 68–75% | 97–99 | 2.5 | Limited |
| Electrochemical | 55–61% | 85–88 | 3.2 | Challenging |
Halex reactions provide the best balance of cost and scalability, while cyclization offers highest yields despite higher solvent consumption .
Chemical Reactions Analysis
3-fluoropyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano group (C≡N) at position 4 is a reactive functional group that can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and amines, leading to the formation of substituted pyridazine derivatives.
Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are valuable in medicinal chemistry.
Scientific Research Applications
3-fluoropyridazine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The combination of the pyridazine scaffold, fluorine substitution, and cyano group makes it a potential candidate for drug discovery and development. It can be used to design novel pharmaceuticals targeting specific biological pathways.
Material Science: Fluorinated pyridazine derivatives have unique properties that make them suitable for applications in organic electronics and functional materials.
Biological Research: The compound’s structural features allow for the exploration of its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-fluoropyridazine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets and pathways. The fluorine atom at position 3 can enhance the compound’s lipophilicity and metabolic stability, improving its interaction with biological membranes and enzymes. The cyano group at position 4 can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares key structural and molecular features of 3-fluoropyridazine-4-carbonitrile with related compounds:
Key Observations :
- Ring Systems : Pyridazine derivatives (e.g., this compound) exhibit distinct electronic properties compared to pyridine analogs (e.g., 4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile), influencing solubility and reactivity .
- Substituent Complexity: Bulky groups like benzhydrylpiperazino (in 3-(4-benzyhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile) enhance receptor binding but may reduce metabolic stability .
Pharmacological and Toxicological Profiles
- Pyridine-3-Carbonitrile Derivatives : Exhibit broad bioactivity, including anticancer and antimicrobial effects, but trifluoromethyl groups (e.g., in ) can increase hepatotoxicity risks .
- Pyrazole Carbonitriles : Compounds like 1-(3,5-difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile () show enhanced selectivity for kinase targets due to fluorine’s electronic effects .
- Pyridazine Analogs : The absence of phenyl groups (cf. 3-chloro-5,6-diphenylpyridazine-4-carbonitrile) in this compound may reduce off-target interactions, improving safety profiles .
Q & A
Q. What are the established synthetic routes for 3-fluoropyridazine-4-carbonitrile, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves fluorination of 4-cyanopyridine derivatives. A common method uses Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent in dimethylformamide (DMF) at 80°C, achieving yields of ~65–75% . Key parameters include:
- Temperature : Elevated temperatures (80–100°C) enhance fluorination efficiency but may degrade sensitive functional groups.
- Solvent polarity : Polar aprotic solvents like DMF stabilize intermediates and improve reagent solubility.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product (>95%) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Answer: Structural confirmation relies on:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]+ at m/z 138.03 for C₅H₂FN₃) .
- IR spectroscopy : A sharp peak at ~2230 cm⁻¹ confirms the nitrile group .
Q. What are the primary research applications of this compound in medicinal chemistry?
Answer: The compound serves as:
- Bioisostere : The fluorine atom enhances metabolic stability and membrane permeability in drug candidates .
- Kinase inhibitor precursor : Derivatives inhibit enzymes like EGFR and VEGFR2 by mimicking ATP-binding motifs .
- Antiproliferative agent : Fluorinated pyridazines disrupt cancer cell cycles via intercalation or topoisomerase inhibition .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved during structural elucidation?
Answer: Contradictions in NMR or mass spectra often arise from:
- Tautomerism : Pyridazine rings may exhibit keto-enol tautomerism, shifting proton signals. Use DEPT-135 or 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Residual solvents : DMF or DMSO-d₆ impurities mimic unexpected signals. Always reference solvent peaks in analysis .
- Isotopic patterns : Fluorine (¹⁹F) and chlorine (³⁵Cl/³⁷Cl) isotopic clusters in mass spectra require high-resolution instruments for accurate identification .
Q. What strategies optimize regioselectivity in fluorination reactions targeting this compound?
Answer: Regioselectivity challenges arise due to competing fluorination at adjacent positions. Mitigation strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -CN) to position fluorine at C3 via palladium-catalyzed C–H activation .
- Solvent effects : Less polar solvents (e.g., THF) favor kinetic control, reducing byproduct formation .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to identify optimal fluorination pathways .
Q. How do electronic effects of the fluorine atom influence the reactivity of this compound in cross-coupling reactions?
Answer: The fluorine atom:
- Decreases ring basicity : Reduces coordination with Pd catalysts in Suzuki-Miyaura couplings, requiring stronger bases (e.g., Cs₂CO₃) .
- Activates adjacent positions : Electrophilic substitution favors C5 due to the electron-withdrawing -CN and -F groups.
- Steric effects : Fluorine’s small size allows bulky ligands (e.g., SPhos) to enhance coupling efficiency (yields >80%) .
Q. What methodologies are used to assess the biological activity of this compound derivatives?
Answer: Key assays include:
- Kinase inhibition : ADP-Glo™ assays measure ATP consumption in recombinant kinases (IC₅₀ values <100 nM reported for EGFR inhibitors) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values correlated to substituent electronic profiles .
- Molecular docking : AutoDock Vina predicts binding modes to active sites (e.g., VEGFR2 PDB: 4ASD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
